
ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an adamantane group, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings . Adamantane derivatives have been studied for their potential applications in various fields, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Molecular Structure Analysis
The compound contains an adamantane group, a triazole ring, and a thioacetate group. The adamantane group is a rigid, three-dimensional structure that is highly symmetrical . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The thioacetate group contains a sulfur atom, which can contribute to the reactivity of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Researchers have synthesized various adamantane derivatives, exploring their synthesis processes and properties. The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds demonstrates the versatility of adamantane derivatives in chemical synthesis, yielding compounds with potential for further chemical modifications and applications in materials science (D’yachenko, Burmistrov, & Butov, 2019).
Structural Analysis
Detailed structural analysis through X-ray, DFT, QTAIM analysis, and molecular docking has been carried out on adamantane derivatives to understand the effects of substitutions on molecular properties. This research is crucial for designing compounds with desired physical, chemical, and biological properties, demonstrating the role of adamantane derivatives in advancing the understanding of molecular interactions and structure-activity relationships (Al-Wahaibi et al., 2018).
Crystallographic Studies
Crystallographic studies have provided insights into the molecular structure of adamantane derivatives, revealing how molecular geometry influences compound properties. For example, the study of "Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate" highlights the planarity and molecular interactions that could influence its reactivity and potential applications in designing materials or pharmaceuticals (Karczmarzyk et al., 2012).
Spectral and Quantum Chemical Analysis
The spectral and quantum chemical analysis of adamantane-based compounds provides a deeper understanding of their electronic structure and potential for interaction with biological molecules. Such analyses are foundational for drug design and material science, where the electronic properties of molecules can dictate their reactivity, binding affinity, and other crucial characteristics (Al-Ghulikah et al., 2019).
Antimicrobial and Anti-inflammatory Activity
Research into the antimicrobial and anti-inflammatory activities of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols shows the potential of adamantane derivatives in therapeutic applications. While the focus is not on drug use or dosage, these studies underscore the bioactivity of such compounds, which could lead to the development of new treatments (Al-Abdullah et al., 2014).
Wirkmechanismus
Target of action
The compound “ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate” contains an adamantane moiety. Adamantane derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Biochemical pathways
Adamantane derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Adamantane derivatives are generally well absorbed and distributed throughout the body .
Result of action
Adamantane derivatives can have a variety of effects depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZJPNJNMJGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
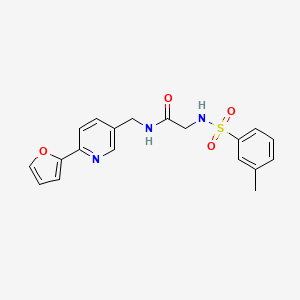
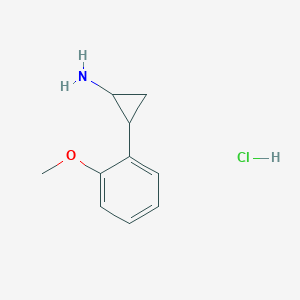
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)
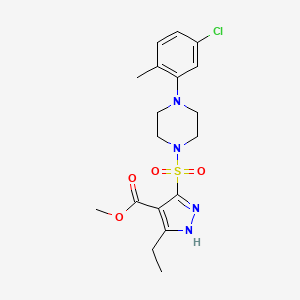

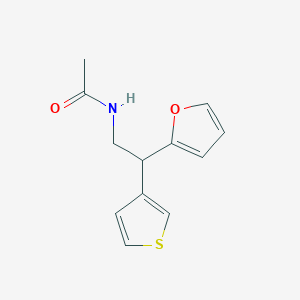
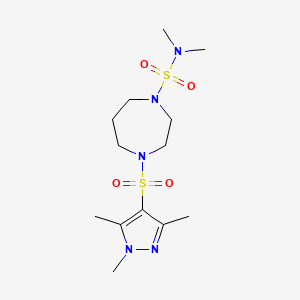
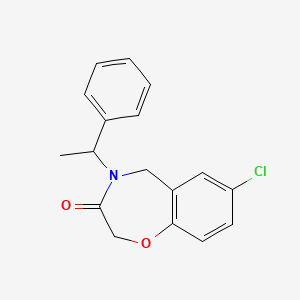
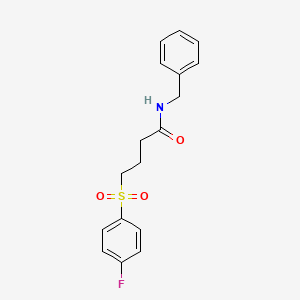
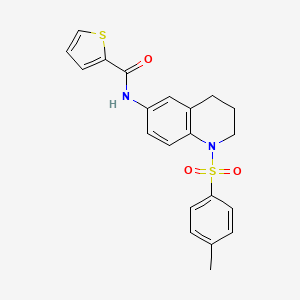
![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)